5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H17N5O2S and a molecular weight of 331.399 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate then reacts with thiosemicarbazide under specific conditions to yield the desired triazole compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of an acid catalyst to facilitate the formation of the triazole ring.
Chemical Reactions Analysis
5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Scientific Research Applications
5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-cyclohexyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
5-cyclohexyl-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol: Another isomer with the nitro group in a different position, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C15H17N5O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17N5O2S/c21-20(22)13-8-6-11(7-9-13)10-16-19-14(17-18-15(19)23)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,23)/b16-10+ |
InChI Key |
LYBNVDYAZKAESB-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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